5-chloro-N-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Addition of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene.
Formation of the carboxamide: This can be achieved by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases, subject to further research.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(4-fluorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(4-fluorophenyl)-2-(propylthio)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the prop-2-en-1-ylsulfanyl group might confer unique properties compared to its analogs.
Properties
Molecular Formula |
C14H11ClFN3OS |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H11ClFN3OS/c1-2-7-21-14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h2-6,8H,1,7H2,(H,18,20) |
InChI Key |
VZMCKSFZPIIVOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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